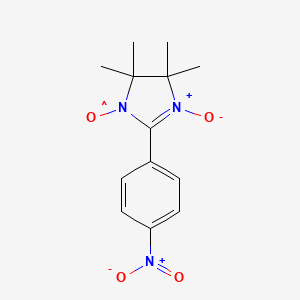

2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl

描述

Chemical Identity and Structure 2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl (CAS: 38582-73-9) is a stable organic radical belonging to the nitronyl nitroxide family. Its molecular formula is C₁₃H₁₆N₃O₄, with a molecular weight of 278.29 g/mol . The compound features a nitro group (-NO₂) at the para position of the phenyl ring, which confers strong electron-withdrawing properties. This substituent influences its redox behavior, magnetic interactions, and stability compared to other nitroxides.

属性

IUPAC Name |

1-hydroxy-4,4,5,5-tetramethyl-2-(4-nitrophenyl)-3-oxidoimidazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-12(2)13(3,4)15(18)11(14(12)17)9-5-7-10(8-6-9)16(19)20/h5-8,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHROFHGSANMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C([N+](=C(N1O)C2=CC=C(C=C2)[N+](=O)[O-])[O-])(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of 2-(4-nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl typically involves the condensation of a 4-nitro-substituted aromatic aldehyde with a bis(hydroxyamino) precursor, followed by oxidation to generate the stable nitronyl nitroxide radical. This approach is derived from classical Ullman-type syntheses of nitronyl nitroxides.

Step 1: Condensation

The aromatic aldehyde (4-nitrobenzaldehyde) is reacted with 2,3-bis(hydroxyamino)-2,3-dimethylbutane under controlled conditions to form an intermediate dihydroimidazoline derivative.Step 2: Oxidation

The intermediate is oxidized, often using lead dioxide (PbO2) or other suitable oxidants, to yield the nitronyl nitroxide radical with the characteristic imidazoline-3-oxide-1-oxyl structure.

This method is well-established and has been validated by several studies, including crystallographic and magnetic property characterizations.

Detailed Preparation Protocol

Based on the literature, a representative synthetic procedure is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Nitrobenzaldehyde + 2,3-bis(hydroxyamino)-2,3-dimethylbutane | Condensation in an appropriate solvent (e.g., dichloromethane or acetone) at room temperature or mild heating to form the dihydroimidazoline intermediate. |

| 2 | Oxidation with PbO2 or similar oxidant | The intermediate is oxidized to the nitronyl nitroxide radical, monitored by color change and spectroscopic methods. |

| 3 | Purification | The product is purified by column chromatography (silica gel) using solvent mixtures such as chloroform/ether to yield the pure radical as a solid. |

The yield of this process is generally moderate to good (around 60-70%), and the product is isolated as a stable, yellow to orange solid.

Alternative Synthetic Routes and Modifications

Some research groups have explored nitration reactions on preformed tetramethylimidazoline derivatives to introduce the nitro group on the phenyl ring, providing an alternative synthetic pathway.

Starting from 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxide derivatives, nitration with fuming nitric acid can selectively introduce the nitro substituent to yield 2-(4-nitrophenyl) derivatives.

Protection and deprotection strategies on hydroxyl groups have been employed to control substitution patterns during nitration, improving selectivity and yield.

Barton-McCombie deoxygenation reactions have also been used on intermediates to modify the imidazoline ring system before nitration.

These methods provide versatility in the synthesis of nitronyl nitroxide derivatives with various substitution patterns, including the target compound.

Characterization and Purity Assessment

The synthesized this compound is characterized by:

Infrared Spectroscopy (IR): Characteristic nitroxide N–O stretching bands and aromatic nitro group absorptions.

UV-Vis Spectroscopy: Absorption bands typical for nitronyl nitroxides in the visible region (around 400-600 nm).

Electron Paramagnetic Resonance (EPR): Confirms the presence of the stable radical.

X-ray Crystallography: Single-crystal studies confirm molecular structure and bond lengths typical for nitronyl nitroxides (N–O bond lengths ~1.27–1.28 Å).

Elemental Analysis: Confirms the molecular formula C13H16N3O4 with high purity.

Summary Table of Preparation Methods

Research Findings and Notes

The classical method remains the most commonly used for preparing this compound due to its reliability and reproducibility.

Nitration strategies provide access to a broader family of nitronyl nitroxide derivatives, including mononitrate and dinitrate forms, which are valuable for biological and magnetic studies.

The purity and radical stability are crucial for subsequent applications in coordination chemistry and biological assays; thus, careful purification and characterization are mandatory.

Recent studies also incorporate this compound as a ligand in metal complexes, where the preparation method impacts the coordination behavior and magnetic properties.

化学反应分析

2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl undergoes various chemical reactions, including:

Oxidation: The nitroxide group can be oxidized to form oxoammonium cations.

Reduction: The compound can be reduced to form hydroxylamines.

Substitution: The nitro group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

p-NPNN is widely used as a stable radical in organic synthesis. Its ability to participate in radical reactions allows chemists to create complex organic molecules with high selectivity.

Case Study : In a study published in the Journal of Organic Chemistry, p-NPNN was utilized to facilitate the synthesis of various alkylated products through radical coupling reactions. The results demonstrated high yields and selectivity, showcasing its utility in synthetic chemistry .

Polymer Chemistry

In polymer science, p-NPNN serves as a radical initiator for polymerization processes. It can initiate the polymerization of styrene and other monomers, leading to the formation of nitroxide-mediated living radical polymerization (NMP) systems.

| Property | Value |

|---|---|

| Initiation Temperature | 70 °C |

| Polymerization Yield | Up to 90% |

| Monomer Types | Styrene, acrylates |

Case Study : A paper in Macromolecules detailed the use of p-NPNN in synthesizing block copolymers with controlled molecular weights and narrow polydispersity indices .

Biochemical Applications

p-NPNN has been investigated for its potential use in biological systems due to its redox properties. It acts as an antioxidant and can scavenge free radicals, making it a candidate for therapeutic applications.

Case Study : Research published in Free Radical Biology and Medicine explored the protective effects of p-NPNN against oxidative stress in cellular models. The findings indicated that p-NPNN significantly reduced cell damage caused by reactive oxygen species (ROS) .

作用机制

The mechanism of action of 2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl involves its ability to act as a stable free radical. The nitroxide group can undergo redox reactions, interacting with other radicals and reactive oxygen species. This property makes it useful in studying and mitigating oxidative stress. The molecular targets and pathways involved include interactions with cellular antioxidants and enzymes involved in redox regulation.

相似化合物的比较

Research Findings and Data

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Carboxy-PTIO | Pyridinyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 278.29 | 277.28 | 285.73 (with chloride) |

| Melting Point | Not reported | Not reported | 160–162°C (decomposes) |

| Solubility | Ethanol, DMSO | Water, PBS buffer | Methanol, chloroform |

| Key Application | Magnetic materials | NO scavenging | Coordination chemistry |

生物活性

2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl (commonly referred to as p-NPNN) is a nitroxide radical with significant biological implications. It is characterized by its antioxidant properties and potential applications in various fields, including biochemistry and pharmacology. This article aims to explore the biological activity of p-NPNN, focusing on its mechanisms of action, related case studies, and research findings.

- Molecular Formula : C13H16N3O4

- Molecular Weight : 278.28 g/mol

- CAS Number : 38582-73-9

p-NPNN functions primarily as an antioxidant, scavenging free radicals and mitigating oxidative stress. Its mechanism involves electron transfer processes that stabilize reactive oxygen species (ROS) and nitrogen species (RNS). The compound's structure allows it to donate electrons effectively, thus neutralizing harmful radicals.

Antioxidant Activity

Several studies have investigated the antioxidant capabilities of p-NPNN:

- Radical Scavenging : p-NPNN has been shown to effectively scavenge various radicals in vitro. For instance, in a study utilizing the PTIO- (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide) model, it demonstrated significant scavenging activity against hydroxyl and superoxide radicals .

- Structure-Activity Relationship : Research indicates that the antioxidant activity of p-NPNN is influenced by its structural components. Variations in substituents can enhance or diminish its effectiveness in radical scavenging .

Case Studies

Several case studies highlight the biological activity of p-NPNN:

Study 1: Antioxidant Assay Development

A novel antioxidant assay was developed using PTIO- as a model compound. The study confirmed that p-NPNN could effectively scavenge radicals in physiological conditions (pH 7.4), demonstrating a linear relationship between concentration and scavenging activity .

Study 2: Xanthone Interaction

In another investigation focusing on natural antioxidants, p-NPNN was utilized to assess the scavenging abilities of various xanthones. The results indicated that xanthones with specific hydroxyl substitutions exhibited enhanced interactions with p-NPNN, leading to dimerization under certain conditions .

Comparative Analysis of Antioxidant Activities

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| p-NPNN | Variable | Electron transfer and H+ transfer |

| PTIO- | Variable | Radical scavenging |

| Natural Xanthones | Varies | Electron transfer; structure-dependent |

常见问题

Q. What are the recommended synthetic routes for 2-(4-nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl?

The compound is synthesized via oxidation of precursor imidazolidines. A typical method involves dissolving 2-(4-pyridyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide in ethanol, followed by slow addition of trichloroacetic acid under stirring. The product is purified by crystallization or column chromatography using chloroform/methanol (20:1) as eluent . Oxidation steps are critical to stabilize the nitronyl nitroxide radical moiety, and purity is confirmed via thin-layer chromatography (TLC).

Q. How is the structural identity of this compound confirmed in academic research?

X-ray crystallography is the gold standard for structural determination. For example, single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 88.6° for imidazole-phenyl interactions) and confirms the planar geometry of the nitronyl nitroxide unit . Electron paramagnetic resonance (EPR) spectroscopy further validates the radical nature by detecting characteristic triplet signals from the unpaired electron .

Q. What are the primary applications of this compound in NO-related studies?

As a stable radical, it acts as a nitric oxide (NO) scavenger in biochemical assays. It reacts stoichiometrically with NO to form diamagnetic products, enabling quantification of NO levels in cellular or enzymatic systems. This is critical in studies on oxidative stress or vascular signaling .

Advanced Questions

Q. How do enzymatic interactions complicate the use of this compound in NO scavenging assays?

Diaphorase, an NADH/NADPH-dependent oxidoreductase, can reduce the compound, eliminating its NO-scavenging capacity. This interference is inhibited by diphenyleneiodonium (DPI), a flavoprotein inhibitor. Researchers must pre-treat biological samples with DPI or use diaphorase-free systems to avoid false negatives . Superoxide dismutase (SOD) may also modulate reactivity in superoxide-rich environments .

Q. What methodological strategies resolve contradictions in NO quantification when using this scavenger?

Co-incubation with antioxidants like N-acetylcysteine (NAC) enhances NO availability by mitigating reactive oxygen species (ROS)-mediated NO degradation. This allows previously ineffective NO donors to exert measurable effects . Parallel assays using carboxy-PTIO (a derivative with higher solubility) or EPR-based direct NO detection can validate results .

Q. How does the nitro group influence the compound’s reactivity compared to phenyl-substituted analogs (e.g., PTIO)?

The electron-withdrawing nitro group enhances stability against enzymatic reduction but may reduce solubility in aqueous buffers. This necessitates solvent optimization (e.g., DMSO/water mixtures) for biological assays. Unlike PTIO, the nitro derivative exhibits slower reaction kinetics with NO, requiring longer incubation times for accurate quantification .

Q. What advanced techniques are used to study its interactions with metal ions in coordination chemistry?

Magnetic susceptibility measurements and single-crystal X-ray diffraction reveal its role in forming metal-organic frameworks (MOFs) with Mn²⁺, Cu²⁺, or Ni²⁺. The nitronyl nitroxide moiety acts as a bridging ligand, enabling tunable magnetic properties for applications in molecular magnetism .

Methodological Notes

- Synthesis : Optimize oxidation conditions (e.g., temperature, solvent) to prevent over-oxidation, which degrades the nitronyl nitroxide group .

- Handling : Store at 2–8°C in airtight containers to prevent radical quenching by moisture or oxygen .

- Assay Design : Include controls for diaphorase activity (using DPI) and ROS (using SOD/catalase) to isolate NO-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。